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The table below summarizes the key biochemical and physicochemical characteristics of PF-6274484

gathered from chemical supplier databases and scientific literature.

Property
Category

Specific Details

Primary
Mechanism

Potent, irreversible (covalent) epidermal growth factor receptor (EGFR) kinase
inhibitor. [1] [2] [3]

Target Affinity
(Ki)

EGFR-L858R/T790M: 0.14 nM; Wild-Type EGFR: 0.18 nM. [4] [3]

Cellular Activity
(IC50)

Autophosphorylation of EGFR-L858R/T790M (H1975 cells): 6.6 nM;
Autophosphorylation of WT-EGFR (A549 cells): 5.8 nM. [4] [1] [3]

| Physicochemical Properties | Molecular Formula: C₁₈H₁₄ClFN₄O₂ Molecular Weight: 372.78 g/mol

CAS Number: 1035638-91-5 Purity: ≥98% [4] [1] [2] | | Solubility & Storage | Soluble in DMSO (up to

~100 mM). Store as a powder at -20°C. [4] [2] [3] |

Experimental Protocols for Target Engagement

While in vivo toxicity protocols are not available, research has employed chemoproteomic methods to study

the selectivity of covalent inhibitors like PF-6274484. The following workflow can be used to assess its
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interaction with protein targets in complex biological systems.

Step 1: Probe Design

Step 2: Cell Treatment

Synthesize an alkyne-bearing
derivative of PF-6274484

Step 3: Click Chemistry

Treat live cells with
the alkyne probe

Step 4: Enrichment & Analysis

Lyse cells & conjugate
a reporter tag (e.g., biotin)

via click reaction

Step 5: Data Output

Streptavidin pulldown,
on-bead tryptic digest

Identify bound proteins
via Liquid Chromatography

& Tandem Mass Spectrometry

Click to download full resolution via product page

Experimental workflow for chemoproteomic profiling of PF-6274484.

This methodology, as described in a review by the PMC database, uses a "clickable" alkyne analog of PF-

6274484. This analog is incubated with live cells to allow engagement with its protein targets. After cell

lysis, a reporter tag (like biotin) is attached to the bound probe using click chemistry. The labeled proteins
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are then enriched and identified using mass spectrometry, providing a map of the compound's proteome-wide

interactions [5].

Insights on Assessing Toxicity of Covalent Inhibitors

The lack of explicit toxicity data for PF-6274484 is not uncommon for a research compound. However, the

scientific literature provides context on the potential risks and modern assessment strategies.

Covalent Inhibitor Concerns: Historically, a primary concern with irreversible covalent inhibitors like

PF-6274484 is the risk of haptenization and immune reactions due to non-specific modification of
proteins. This makes understanding proteome-wide selectivity critical [5].

Modern Safety Assessment: Current research emphasizes that the toxicity of reactive compounds
is not inevitable. The key is to fine-tune the electrophilicity of the inhibitor and its affinity for a specific

protein's binding pocket, minimizing off-target reactions [5].
Filling Data Gaps with In Silico Models: For compounds lacking experimental toxicity data, in
silico (computer-based) methods have become a crucial first step. Tools like QSAR (Quantitative
Structure-Activity Relationship) models can predict toxicological parameters, such as acute toxicity

(LD50), helping to prioritize compounds and guide experimental design [6].

Conclusion and Research Recommendations

PF-6274484 is a potent and selective covalent inhibitor of both mutant and wild-type EGFR. To progress the

safety assessment of this compound in your research, the following steps are recommended:

Consult the Patent Holder: As PF-6274484 is sold for research under agreement from Pfizer Inc.,

some non-public toxicological data may exist. Inquiring with the manufacturer or the licensor directly
could be fruitful [1] [2].

Employ Chemoproteomics: Implement the experimental workflow outlined above to empirically
determine its off-target profile within your specific cellular models.

Utilize In Silico Tools: Use available toxicology prediction software to generate initial acute toxicity
estimates, which can help in planning future in vivo studies [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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